
Fosamprenavir
概要
説明
Fosamprenavir is a prodrug of the antiretroviral protease inhibitor amprenavir. It is used in the treatment of human immunodeficiency virus (HIV) infections. This compound is marketed under the brand names Lexiva and Telzir. It was approved for medical use in the United States in October 2003 and in the European Union in July 2004 . The human body metabolizes this compound to form amprenavir, which is the active ingredient .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir involves several steps. One method uses benzene acetonitrile as a raw material, which undergoes hydrolysis of nitrile, acylation, and other steps to form the intermediate (2R, 3S)-1,2-epoxy-3-t-butoxycarbonyl amino-4-phenyl butane . Another approach involves the use of L-phenylalanine as a starting material, which is converted to the desired intermediate through a series of reactions .
Industrial Production Methods: Industrial production of this compound involves the preparation of key intermediates such as (3S)-hydroxytetrahydrofuran from L-malic acid. This intermediate is then used in the assembly of this compound through a series of stereoselective steps . The final steps include phosphate esterification and the isolation of the calcium salt .
化学反応の分析
Types of Reactions: Fosamprenavir undergoes hydrolysis by cellular phosphatases to form amprenavir . This hydrolysis is a crucial reaction as it activates the prodrug.
Common Reagents and Conditions: The hydrolysis reaction occurs in the gut epithelium as this compound is absorbed. Cellular phosphatases are the enzymes responsible for this conversion .
Major Products Formed: The major product formed from the hydrolysis of this compound is amprenavir, which is the active antiretroviral agent .
科学的研究の応用
HIV Treatment
Clinical Efficacy
Fosamprenavir has been extensively studied in various populations, demonstrating effectiveness in both treatment-naive and treatment-experienced patients. In a study involving infants and children aged 4 weeks to less than 2 years, this compound combined with ritonavir showed significant antiviral activity, with 61% of subjects achieving viral suppression at 48 weeks .
Dosing Regimens
The standard dosing regimen for adults is typically 700 mg of this compound combined with 100 mg of ritonavir, administered twice daily. This combination has been shown to achieve plasma amprenavir levels comparable to those found in adults receiving higher doses .
Safety Profile
this compound is generally well-tolerated, with common adverse effects including gastrointestinal disturbances such as diarrhea and upper respiratory infections . A post-marketing surveillance study in Japan confirmed its safety profile without identifying new risks for patients living with HIV/AIDS .
Laryngopharyngeal Reflux Treatment
Recent research has explored the potential of this compound as a treatment for laryngopharyngeal reflux (LPR), a condition affecting a significant portion of the population. A study demonstrated that inhaled this compound could inhibit pepsin, a key factor in LPR damage, showing effectiveness at doses significantly lower than those required for oral administration .
- Mechanism of Action : this compound binds to and inhibits pepsin, thereby preventing laryngeal damage caused by acid reflux.
- Delivery Method : Development of a dry powder inhaler for local delivery aims to enhance therapeutic outcomes while minimizing systemic side effects .
Pharmacokinetic Studies
Pharmacokinetic studies have been critical in optimizing dosing strategies for different populations. For instance, this compound's pharmacokinetics were evaluated in HIV-infected infants and children, leading to tailored dosing regimens that achieved effective drug exposure levels while ensuring safety .
Case Studies and Research Findings
Several case studies highlight the versatility of this compound:
- Case Study on G6PD Deficiency : A retrospective analysis focused on patients with glucose-6-phosphate dehydrogenase deficiency receiving this compound revealed no significant adverse events related to hemolytic anemia, suggesting its relative safety in this vulnerable population .
- Long-term Efficacy : In another study involving patients with advanced HIV disease who had previously failed multiple protease inhibitor regimens, this compound demonstrated sustained viral suppression over a 24-week period when compared to standard care regimens .
Comparative Efficacy Table
作用機序
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium . Amprenavir inhibits HIV-1 protease, an enzyme crucial for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the cleavage of viral Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .
類似化合物との比較
- Amprenavir
- Lopinavir
- Ritonavir
Comparison: Fosamprenavir is unique in that it is a prodrug of amprenavir, designed to improve the solubility and bioavailability of the active drug . Compared to amprenavir, this compound requires fewer pills per day, reducing the pill burden for patients . Lopinavir and ritonavir are also protease inhibitors used in the treatment of HIV, but they differ in their pharmacokinetic profiles and dosing regimens .
This compound’s ability to be converted into amprenavir in the body allows for a more controlled release of the active drug, enhancing its therapeutic efficacy .
生物活性
Fosamprenavir, a prodrug of amprenavir, is an antiretroviral medication primarily used in the treatment of HIV-1 infection. It functions as a protease inhibitor, which is critical in preventing the replication of the virus. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanism of action, clinical studies, and adverse effects.
This compound is rapidly converted to amprenavir in the body through hydrolysis by cellular phosphatases. Amprenavir inhibits the HIV-1 protease enzyme, which is essential for the maturation of viral particles. By binding to the active site of this enzyme, amprenavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature and non-infectious viral particles .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Key parameters include:
Parameter | Value |
---|---|
Bioavailability | Not established |
Protein Binding | Approximately 90% |
Metabolism | Primarily via CYP3A4 |
Half-Life | Approximately 7.7 hours |
Excretion | Minimal renal elimination (1% unchanged) |
This compound can be administered alone or in combination with ritonavir, which boosts its plasma concentrations by inhibiting CYP3A4 metabolism .
Efficacy in HIV Treatment
Numerous studies have demonstrated the effectiveness of this compound in managing HIV-1 infection. A notable study involved adult patients receiving this compound in combination with other antiretroviral agents. Results indicated significant viral load reductions and improved CD4 cell counts over a 48-week treatment period .
Pediatric Use
This compound has also been evaluated in pediatric populations. A study focusing on infants and children showed that this compound combined with ritonavir was well tolerated and effective at achieving desired pharmacokinetic parameters similar to those observed in adults .
Case Studies
- Pregnancy Pharmacokinetics : Research on this compound during pregnancy indicated altered pharmacokinetics due to physiological changes. The study found that ritonavir-boosted this compound maintained effective plasma concentrations throughout pregnancy and postpartum periods .
- Adverse Effects Profile : A case study highlighted a lower incidence of gastrointestinal symptoms compared to earlier protease inhibitors, although some patients experienced hyperlipidemia and rash .
Adverse Effects
While generally well-tolerated, this compound can lead to several adverse effects:
特性
IUPAC Name |
calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQGYMGQKTCSX-HQROKSDRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34CaN3O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046777 | |
Record name | Fosamprenavir calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226700-81-8 | |
Record name | Fosamprenavir calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosamprenavir calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]-, (3S)-tetrahydro-3-furanyl ester, calcium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSAMPRENAVIR CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1GU2627N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。